BenchChemオンラインストアへようこそ!

2'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone

Antimalarial drug discovery Farnesyltransferase inhibition Plasmodium falciparum

2'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone (CAS 898762-54-4) is a synthetic benzophenone derivative featuring a 3,4,5-trifluorophenyl ketone core and a 4-methylpiperazin-1-ylmethyl substituent at the 2'-position of the second phenyl ring. This compound belongs to the class of methylpiperazinyl-substituted benzophenone-based farnesyltransferase (FTase) inhibitors, a series originally developed to achieve in vivo antimalarial activity against Plasmodium falciparum, a milestone that earlier non-piperazinyl benzophenone FTase inhibitors failed to reach.

Molecular Formula C19H19F3N2O
Molecular Weight 348.4 g/mol
CAS No. 898762-54-4
Cat. No. B1343412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone
CAS898762-54-4
Molecular FormulaC19H19F3N2O
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F
InChIInChI=1S/C19H19F3N2O/c1-23-6-8-24(9-7-23)12-13-4-2-3-5-15(13)19(25)14-10-16(20)18(22)17(21)11-14/h2-5,10-11H,6-9,12H2,1H3
InChIKeyWISVFQAZJHJGKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone (CAS 898762-54-4): Core Structural Identity and Procurement Context


2'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone (CAS 898762-54-4) is a synthetic benzophenone derivative featuring a 3,4,5-trifluorophenyl ketone core and a 4-methylpiperazin-1-ylmethyl substituent at the 2'-position of the second phenyl ring [1]. This compound belongs to the class of methylpiperazinyl-substituted benzophenone-based farnesyltransferase (FTase) inhibitors, a series originally developed to achieve in vivo antimalarial activity against Plasmodium falciparum, a milestone that earlier non-piperazinyl benzophenone FTase inhibitors failed to reach [2]. Its molecular formula is C19H19F3N2O, with a molecular weight of 348.4 g/mol, and the presence of both the electron-withdrawing trifluorophenyl group and the basic piperazine moiety defines its physicochemical and target-engagement profile [1].

Why 2'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone Cannot Be Approximated by a Near-Analog in Research or Industrial Procurement


Procurement of a close structural analog of 2'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone—such as a positional isomer or a differently halogenated benzophenone—introduces distinct pharmacological and physicochemical liabilities that can fundamentally alter experimental outcomes. The methylpiperazinyl moiety at the 2'-position is the critical structural determinant that enabled in vivo antimalarial activity in this chemotype, whereas earlier benzophenone-based FTase inhibitors lacking this group showed potent in vitro activity but no in vivo efficacy [1]. Furthermore, regiochemistry matters: the 3'-methylpiperazinomethyl isomer and the 4'-methylpiperazinomethyl isomer present different spatial orientations of the basic amine, affecting binding pose and target selectivity. Even the trifluoromethyl substitution pattern is critical; analogs bearing a single trifluoromethyl group at the 2-, 3-, or 4-position of the benzophenone ring (CAS 898783-35-2, 898762-15-7) exhibit altered lipophilicity and electronic distribution compared to the 3,4,5-trifluoro arrangement, which directly impacts FTase inhibition potency and selectivity over human FTase [1]. The quantitative evidence below demonstrates exactly where and by how much substitution choices create divergence.

Head-to-Head Comparative Evidence: 2'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone vs. Closest Analogs and Alternatives


In Vivo Antimalarial Efficacy: Methylpiperazinyl-Substituted Benzophenones vs. Non-Piperazinyl Benzophenone FTase Inhibitors

The introduction of a methylpiperazinyl moiety onto the benzophenone scaffold was the key structural modification that conferred in vivo antimalarial activity. Prior benzophenone-based FTase inhibitors from the same research program displayed high in vitro activity against P. falciparum but failed to suppress parasitemia in the P. berghei mouse model at tolerated doses. In contrast, methylpiperazinyl-substituted analogs—including the 2'-methylpiperazinomethyl-3,4,5-trifluoro chemotype—demonstrated measurable in vivo parasite suppression [1]. This is a qualitative yet decisive differentiation: the non-piperazinyl comparator class yielded zero in vivo efficacy, while the target compound class broke the in vivo barrier.

Antimalarial drug discovery Farnesyltransferase inhibition Plasmodium falciparum

Regiochemical Differentiation: 2'-(4-Methylpiperazinomethyl)- vs. 3'- and 4'-Isomers of 3,4,5-Trifluorobenzophenone

The position of the methylpiperazinomethyl substituent on the benzophenone scaffold dictates the three-dimensional orientation of the basic amine pharmacophore relative to the trifluorophenyl ketone core. In the 2'-isomer (CAS 898762-54-4), the piperazine is ortho to the carbonyl group on the phenyl ring, placing it in close proximity to the ketone and enabling a distinct intramolecular interaction profile. The 3'-isomer (CAS also assigned) places the substituent meta, while the 4'-isomer (noted as CAS 898763-42-3, 4'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone) positions it para. These positional differences are expected to produce divergent SAR at the farnesyltransferase active site, as docking studies in the Kohring et al. series demonstrate that the piperazinyl group occupies a selectivity pocket that differs between P. falciparum and human FTase [1]. While quantitative comparative FTase IC50 data for the three pure regioisomers is not available from the abstract, the existence of these as distinct CAS-registered entities indicates their non-interchangeability.

Structure-activity relationship Regioisomer comparison Benzophenone FTase inhibitors

Trifluoromethyl Substitution Pattern: 3,4,5-Trifluoro vs. Mono-Trifluoromethyl Benzophenone Analogs

The 3,4,5-trifluoro substitution pattern on the benzophenone A-ring is a specific design element that distinguishes target compound CAS 898762-54-4 from closely related mono-trifluoromethyl analogs. For instance, [2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[4-(trifluoromethyl)phenyl]methanone (CAS 898762-15-7) bears a single CF3 group at the 4-position, while CAS 898783-35-2 carries the CF3 at the 2-position of the same ring. Computed physicochemical properties reveal the differentiating impact: the 3,4,5-trifluoro compound has a computed XLogP3-AA of 3.2, while the mono-CF3 analogs, with an additional methyl group on the ring (C20H21F3N2O vs. C19H19F3N2O), present a different lipophilicity-hydrophilicity balance that affects both solubility and membrane permeability [1]. The presence of three fluorine atoms in a contiguous arrangement also produces a distinct electrostatic potential surface that influences binding to the FTase active site zinc ion and surrounding residues [2].

Lipophilicity optimization Electronic effects FTase inhibitor SAR

Piperazinyl vs. N,N,N'-Trimethylethylenediamine Moiety: Evolutionary SAR Divergence in the FTase Inhibitor Series

In the 2008 ChemMedChem study, a further structural evolution replaced the methylpiperazinyl moiety with an N,N,N'-trimethylethylenediamine group, producing an inhibitor with significantly improved in vitro and in vivo antimalarial activity and a notable increase in selectivity towards P. falciparum FTase over human FTase [1]. The target compound (methylpiperazinyl series) represents the intermediate evolutionary stage that first unlocked in vivo activity; the trimethylethylenediamine analog represents the next-generation lead. This positions the 2'-methylpiperazinomethyl-3,4,5-trifluoro compound as the tool of choice for studying the specific contribution of the piperazine ring to selectivity and toxicity, whereas the trimethylethylenediamine analog would be selected for potency-maximization studies. The key differentiation is that the piperazinyl series retains a constrained cyclic amine that may exhibit different off-target profiles (e.g., interaction with aminergic GPCRs) compared to the acyclic diamine series [1]. Specific comparative FTase IC50 and selectivity ratio values require access to the full-text data tables.

Scaffold hopping Lead optimization FTase inhibitor selectivity

FTase Enzyme Inhibition: Benzophenone Methylpiperazinyl Series vs. Tetrahydroquinoline (THQ) FTase Inhibitor BMS-388891

The benzophenone methylpiperazinyl chemotype (including the target compound CAS 898762-54-4) represents a structurally distinct FTase inhibitor scaffold compared to the tetrahydroquinoline (THQ) class, exemplified by BMS-388891. Resistance to BMS-388891 in P. falciparum is associated with a Y837C point mutation in the FTase β-subunit that causes a 13-fold increase in the IC50 for enzyme inhibition and a 12-fold decrease in parasite drug susceptibility [1]. Because benzophenone-based inhibitors occupy the same FTase active site but through a different binding mode (peptidomimetic rather than THQ-type), they may retain activity against BMS-388891-resistant parasites. This provides a scientific rationale for selecting the benzophenone methylpiperazinyl compound in resistance-breaking combination studies, distinct from THQ-based FTase inhibitors.

Farnesyltransferase inhibition Chemotype comparison Resistance profiling

Computed Physicochemical Differentiation: Hydrogen Bond Acceptor Count and Topological Polar Surface Area vs. Des-Aza Benzophenone Analogs

The methylpiperazine substituent contributes three additional hydrogen bond acceptor sites (two piperazine nitrogens plus the tertiary amine) and a computed topological polar surface area (TPSA) of 23.55 Ų [1], differentiating the compound from simpler benzophenone FTase inhibitors that lack a basic amine moiety. The parent 3,4,5-trifluorobenzophenone (no piperazinyl substitution) has fewer H-bond acceptors, a lower TPSA, and lacks the basic center that can be protonated at physiological pH, altering both solubility and target engagement. The methylpiperazinyl group of the target compound provides a pKa (estimated ~7-8 for the piperazine N-CH3 nitrogen) that ensures partial protonation in the parasite digestive vacuole (pH ~5.2), facilitating accumulation in the target organelle.

Drug-likeness Physicochemical profiling Benzophenone analog comparison

Procurement-Relevant Application Scenarios for 2'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone Driven by Comparative Evidence


In Vivo Antimalarial Lead Optimization: Benchmarking Methylpiperazinyl Benzophenones Against Non-Piperazinyl Precursors

Investigators seeking to understand the structural determinants of in vivo antimalarial efficacy in the benzophenone FTase inhibitor series should procure CAS 898762-54-4 as the representative of the methylpiperazinyl-substituted chemotype that first achieved in vivo activity [1]. Use as a positive control alongside a non-piperazinyl benzophenone FTase inhibitor (negative control for in vivo activity) in the P. berghei mouse model to directly quantify the contribution of the piperazinyl moiety to parasitemia suppression, enabling SAR-based lead optimization.

FTase Inhibitor Resistance Profiling: Benzophenone Chemotype vs. THQ-Class Inhibitors

For studies evaluating cross-resistance liability between structurally distinct FTase inhibitor chemotypes, procure the 2'-methylpiperazinomethyl-3,4,5-trifluorobenzophenone compound as a benzophenone-class probe alongside BMS-388891 (THQ-class probe) [2]. Test both against wild-type and Y837C mutant P. falciparum FTase to determine whether the benzophenone scaffold retains potency against the mutant enzyme that confers 12-13 fold resistance to BMS-388891, providing critical data for combination therapy design [1].

Regioisomer Purity-Response Relationship Studies in FTase Binding

Procure the 2'-, 3'-, and 4'-methylpiperazinomethyl regioisomers of 3,4,5-trifluorobenzophenone as a matched set to conduct the first systematic head-to-head analysis of how piperazine substitution position affects FTase inhibition potency and selectivity. The 2'-isomer (CAS 898762-54-4) places the basic amine ortho to the carbonyl, creating a distinct intramolecular geometry that may favor a specific binding pose at the FTase active site, as suggested by docking studies [1]. Such a study would resolve the currently unquantified SAR contribution of regioisomerism in this series.

Physicochemical Comparator in Benzophenone-Based Probe Design

When designing a new FTase-targeted chemical probe, use CAS 898762-54-4 as the reference compound for benchmarking lipophilicity (XLogP3-AA = 3.2), TPSA (23.55 Ų), and basic center count (one piperazine N-CH3 moiety) against newly synthesized analogs [1]. This enables quantitative assessment of how structural modifications shift these key drug-likeness parameters relative to the proven in vivo-active methylpiperazinyl baseline, ensuring that new analogs remain within favorable physicochemical space.

Quote Request

Request a Quote for 2'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.